Propentofylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neuroprotection and Antioxidant Defense Enhancement

Specific Scientific Field: Neuroscience and Biochemistry

Summary of the Application: Propentofylline (PROP) is a methylated xanthine compound that diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases . It has been proposed to increment antioxidant defenses and to prevent oxidative damage in neural tissues .

Methods of Application: In the study, the antioxidant effects of 12.5 mg·kg −1 ·day −1 PROP were evaluated in plasma and the brainstem of Wistar rats exposed to the gliotoxic agent 0.1% ethidium bromide (EB) for 7–31 days .

Results or Outcomes: After 7 days of EB treatment, TBARS levels were 2-fold higher in the rat CNS than in control, reaching a maximum of 2.4-fold within 15 days. After 31 days of EB treatment, lipoperoxidation in CNS was still 65% higher than that in the control.

Alleviation of Chronic Pain

Specific Scientific Field: Pharmacology and Neuroscience

Summary of the Application: Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has a direct glial modulation to decrease a reactive phenotype, decrease glial production and release of damaging proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance .

Results or Outcomes: It is mentioned that propentofylline has shown efficacy in alleviating chronic pain .

Remyelination and Neuroprotection

Specific Scientific Field: Neuroscience

Summary of the Application: Propentofylline (PROP) has been observed to have remyelination and neuroprotective effects . It has been shown to decrease astrocytic activation, thus reducing glial scar development following injury . It also increases both oligodendroglial and Schwann cell remyelination after 31 days, compared to untreated animals , and even reverses the neuronal dysfunction caused by demyelination induced by the diabetic state in Wistar rats .

Results or Outcomes: It is mentioned that propentofylline has shown efficacy in reversing the neuronal dysfunction caused by demyelination .

Treatment for Dementia, Schizophrenia, and Multiple Sclerosis

Specific Scientific Field: Neurology and Psychiatry

Summary of the Application: Clinically, propentofylline has shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . It has a direct glial modulation to decrease a reactive phenotype, decrease glial production and release of damaging proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance .

Results or Outcomes: It is mentioned that propentofylline has shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis .

Thiol-Based Antioxidant Defenses Improvement

Specific Scientific Field: Biochemistry

Summary of the Application: Propentofylline (PROP) is a methylated xanthine compound that diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases . PROP has been observed to improve the thiol-based antioxidant defenses in the rat brainstem by the induction of the enzymatic activity of glutathione reductase (GR), which diminished lipid oxidation progression and rebalanced the redox status in the CNS .

Results or Outcomes: It is mentioned that propentofylline has shown efficacy in improving thiol-based antioxidant defenses .

Treatment of Chronic Pain Syndromes

Summary of the Application: It includes modulation of pre- and postsynaptic neurons, astrocytes, and microglia in the treatment of chronic pain syndromes .

Results or Outcomes: It is mentioned that propentofylline has shown efficacy in the treatment of chronic pain syndromes .

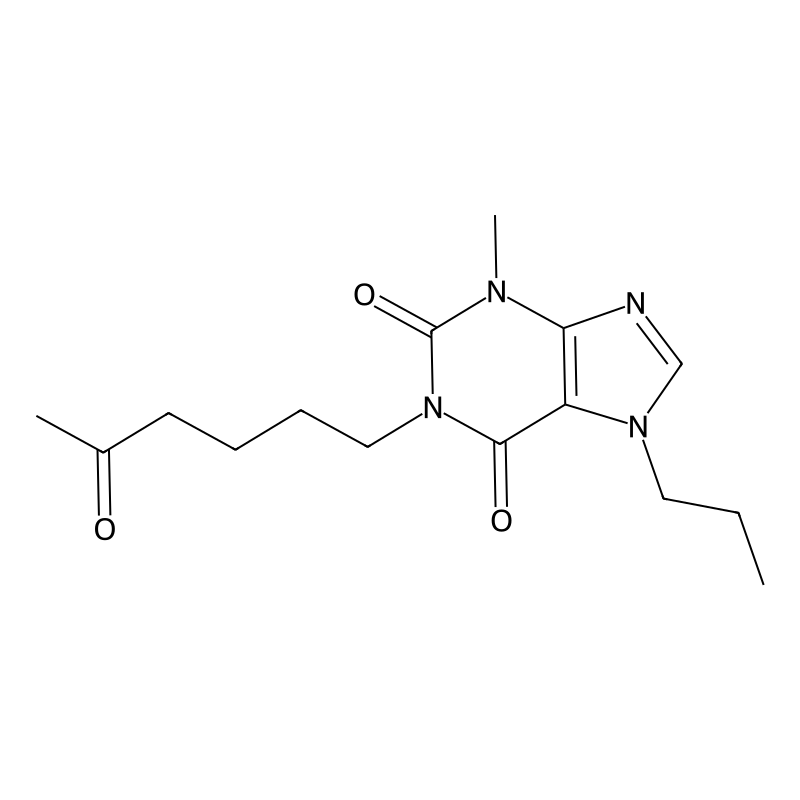

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor, primarily recognized for its neuroprotective properties. Its chemical formula is C₁₅H₂₂N₄O₃, with a molecular weight of approximately 306.36 g/mol. Propentofylline functions by inhibiting the enzyme 3',5'-cyclic-AMP phosphodiesterase 4A, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a significant second messenger in various physiological processes .

Propentofylline's mechanism of action is believed to be multifaceted. It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in the brain. cAMP is a second messenger molecule involved in various cellular processes, and its elevation may promote neuronal survival and function []. Additionally, propentofylline blocks the uptake of adenosine, a neuromodulator that can inhibit neuronal activity. By limiting adenosine activity, propentofylline might enhance alertness and cognitive function [].

Propentofylline also exhibits antioxidant and anti-inflammatory properties. In animal models, it has been shown to reduce the production of free radicals and pro-inflammatory markers associated with neurodegeneration [].

The biological activity of propentofylline extends beyond its role as a phosphodiesterase inhibitor. It has demonstrated antioxidant properties by enhancing thiol-based antioxidant defenses in the central nervous system. In experimental studies, propentofylline treatment increased the activity of glutathione reductase, thereby reducing lipid oxidation and improving redox status in brain tissues . Additionally, propentofylline has been shown to stimulate nerve growth factor release and increase cerebral blood flow, contributing to its neuroprotective effects .

The synthesis of propentofylline involves multiple steps typically starting from xanthine derivatives. While specific detailed synthetic routes may vary, common approaches include:

- Formation of the Xanthine Core: Initial reactions typically involve the condensation of appropriate amines and carbonyl compounds to form the xanthine structure.

- Functionalization: Subsequent steps involve introducing substituents that enhance bioactivity and solubility.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity levels suitable for pharmacological testing.

Specific methodologies can vary based on desired yields and purity requirements.

Propentofylline is primarily investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and other cognitive disorders due to its neuroprotective properties. Its ability to improve cerebral blood flow and enhance neuronal survival makes it a candidate for further research in various neurological conditions . Additionally, propentofylline may have applications in enhancing recovery from ischemic injuries.

Studies on propentofylline's interactions reveal its capacity to modulate inflammatory responses in microglia and macrophages. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in response to lipopolysaccharide stimulation . These findings suggest that propentofylline may play a role in managing inflammation associated with neurodegenerative processes.

Several compounds share structural or functional similarities with propentofylline. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Theophylline | Xanthine derivative | Primarily used as a bronchodilator |

| Caffeine | Xanthine derivative | Stimulant effects on the central nervous system |

| Pentoxifylline | Xanthine derivative | Primarily used for peripheral vascular diseases |

Uniqueness of Propentofylline: Unlike other xanthines that primarily act as stimulants or vasodilators, propentofylline specifically targets neuroprotection through phosphodiesterase inhibition and modulation of apoptotic pathways, making it particularly valuable in neurological research and potential therapies.

Molecular Formula and Weight

Propentofylline possesses the molecular formula C₁₅H₂₂N₄O₃ and a molecular weight of 306.36 grams per mole [1] [2] [3]. The compound has a CAS registry number of 55242-55-2 [1] [3] [4]. The exact monoisotopic mass is reported as 306.169 grams per mole [4] [5]. The molecular weight is also reported with slight variations as 306.360 grams per mole [4] [6] and 306.3602 grams per mole [6] [7], reflecting different levels of precision in various databases.

Physical and Chemical Properties

Propentofylline is a white solid compound [3] [8] with distinct physical and chemical characteristics. The compound exhibits a melting point in the range of 64-66°C [5] [8], indicating its relatively low thermal stability compared to many pharmaceutical compounds. The predicted boiling point is 541.4±56.0°C at 760 mmHg [5] [8], suggesting high thermal stability in its liquid phase.

The density of propentofylline is reported as 1.25±0.1 grams per cubic centimeter (predicted) [8] and 1.3±0.1 grams per cubic centimeter [5]. The compound demonstrates limited water solubility at 12.4 milligrams per milliliter [3] [5] [8], which classifies it as a moderately water-soluble compound. This solubility profile is consistent with its lipophilic characteristics and ability to cross biological membranes.

The compound shows a predicted flash point of 281.2±31.8°C [5], indicating moderate flammability risks under extreme conditions. The vapor pressure is extremely low at 0.0±1.4 millimeters of mercury at 25°C [5], suggesting minimal volatility at room temperature. The index of refraction is reported as 1.602 [5], providing information about its optical properties.

The predicted pKa value of propentofylline is 0.58±0.70 [8], indicating its acidic nature. Another source reports a slightly different pKa value, reflecting the compound's weak acidic properties [8]. The partition coefficient (log P) values vary across different prediction methods, with reported values of 1.38 [5] and 1.540 [9], indicating moderate lipophilicity.

Structure-Activity Relationships

Propentofylline belongs to the class of organic compounds known as xanthines [4] [10]. These are purine derivatives characterized by a ketone group conjugated at carbons 2 and 6 of the purine moiety [4] [10]. The chemical classification places propentofylline within the broader category of organoheterocyclic compounds, specifically as an imidazopyrimidine derivative within the purines and purine derivatives subclass [4].

The compound exhibits a direct relationship between its structural features and biological activity. As a trialkylxanthine derivative, propentofylline demonstrates greater biological activity compared to other methylxanthines traditionally used as cyclic adenosine monophosphate phosphodiesterase inhibitors [11]. The structure-activity relationship studies indicate that propentofylline exhibits comparable activity regardless of the administration route, suggesting consistent mechanism of action through phosphodiesterase inhibition [11].

Comparative studies with related xanthine derivatives demonstrate that propentofylline shows significant differences in inhibitory effects compared to compounds like pentoxifylline [12]. The compound's ability to inhibit phosphodiesterase activity varies across different isoforms, with propentofylline showing marked selectivity toward specific phosphodiesterase types [13]. Among various xanthine derivatives studied, propentofylline proved to be the most potent inhibitor across different phosphodiesterase isoforms [13].

The molecular framework of propentofylline as an aromatic heteropolycyclic compound contributes to its pharmacological properties [4]. The specific substitution pattern, including the propyl group at position 7 and the oxohexyl chain at position 1 of the xanthine core, defines its unique biological profile compared to other xanthine derivatives [2] [4].

Stability and Degradation Characteristics

The stability profile of propentofylline involves several important considerations for pharmaceutical applications. The compound exhibits thermal stability under normal conditions, with no decomposition occurring when used according to specifications [14]. The thermal decomposition characteristics indicate that propentofylline maintains its integrity under standard storage and handling conditions.

Storage recommendations specify maintaining the compound at temperatures below -20°C in sealed, dry conditions [8] [14]. This requirement suggests that propentofylline may be susceptible to degradation under ambient conditions, particularly in the presence of moisture or elevated temperatures.

The compound's stability is influenced by various environmental factors including light, temperature, and pH conditions. While specific degradation pathways for propentofylline are not extensively documented in the available literature, studies on related xanthine derivatives provide insights into potential degradation mechanisms. The compound's aromatic heterocyclic structure may be susceptible to oxidative degradation, particularly under conditions of elevated temperature or in the presence of oxidizing agents.

Chemical stability considerations include the compound's behavior under different pH conditions and its interaction with various solvents. The predicted chemical stability suggests that propentofylline remains stable under normal pharmaceutical processing conditions, though specific stress testing data would be required for comprehensive stability profiling.

Predicted Physiochemical Properties

Computational predictions provide valuable insights into propentofylline's physiochemical properties. The compound demonstrates achiral stereochemistry with no defined stereocenters [6] [7], indicating absence of optical activity. This characteristic simplifies pharmaceutical development as there are no stereoisomeric considerations in synthesis and formulation.

The molecular charge is neutral (0) [6] [7], which influences its interaction with biological membranes and proteins. The absence of E/Z centers [6] [7] further confirms the structural simplicity from a stereochemical perspective.

The polar surface area (PSA) is calculated as 78.89 Ų [5], which falls within the range suitable for oral bioavailability according to Lipinski's rule of five. This value suggests that propentofylline can achieve adequate membrane permeability while maintaining some degree of hydrophilicity for dissolution.

The molecular volume and related topological descriptors contribute to understanding the compound's three-dimensional structure and its potential interactions with biological targets. The compound's molecular framework as an aromatic heteropolycyclic system influences its binding affinity to various receptors and enzymes [4].

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest that propentofylline exhibits favorable pharmacokinetic characteristics. The compound readily crosses the blood-brain barrier [6] [15], which is crucial for its neuroprotective applications. This property is consistent with its moderate lipophilicity and appropriate molecular size.

Propentofylline demonstrates significant inhibitory activity against phosphodiesterase enzymes, particularly those involved in cyclic adenosine monophosphate degradation [1]. The compound exhibits noncompetitive inhibition patterns across multiple tissue types, including cerebral cortex, heart muscle, descending aorta, and platelets [1]. Soluble cyclic adenosine monophosphate phosphodiesterases from these tissues display biphasic kinetic behavior, characterized by distinct low and high Michaelis-Menten constant values [1].

The low Michaelis-Menten constant values range from 2.1 to 3.0 micromolar across different tissues, while high Michaelis-Menten constant values span 111, 28.7, 30.2, and 18.7 micromolar for cerebral cortex, heart muscle, descending aorta, and platelets, respectively [1]. Propentofylline demonstrates inhibition constant values of 83.4 to 135 micromolar for low Michaelis-Menten constant phosphodiesterases and 107 to 188 micromolar for high Michaelis-Menten constant phosphodiesterases [1].

The phosphodiesterase inhibitory potency of propentofylline represents approximately one-fourth to one-tenth of the activity exhibited by 3-isobutyl-1-methylxanthine, while demonstrating 3 to 9-fold greater potency than theophylline and 6 to 17-fold greater potency than caffeine [1]. This selective inhibition profile contributes to the elevation of intracellular cyclic adenosine monophosphate levels, which serves as a critical second messenger in cellular signaling cascades [2] [3].

Propentofylline functions as a type III-IV specific phosphodiesterase inhibitor, preferentially targeting enzymes responsible for cyclic adenosine monophosphate degradation [4]. The inhibition mechanism involves interaction with the catalytic domain of phosphodiesterase enzymes, preventing the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate [1]. This inhibition results in sustained elevation of intracellular cyclic adenosine monophosphate concentrations, facilitating downstream signaling through protein kinase A activation [5] [6].

Adenosine Uptake Inhibition

Propentofylline exhibits potent inhibitory effects on adenosine transport processes across multiple nucleoside transporter subtypes [7]. The compound demonstrates concentration-dependent inhibition of tritiated adenosine uptake by the three best-characterized nucleoside transport processes: equilibrative sensitive, equilibrative insensitive, and concentrative influx transporters [7].

The greatest inhibitory potency occurs with equilibrative sensitive transporters in L1210/B23.1 cells, achieving an inhibitory concentration fifty value of 9 micromolar [7]. Equilibrative insensitive transporters exhibit intermediate sensitivity, with inhibitory concentration fifty values of 170 micromolar in L1210/C2 cells and 166 micromolar in Walker 256 cells [7]. Propentofylline demonstrates weak inhibition of concentrative influx transporters, requiring concentrations of 6 millimolar for fifty percent inhibition [7].

These inhibitory effects on adenosine transport result in increased extracellular adenosine concentrations, particularly during ischemic conditions [7] [8]. The elevation of extracellular adenosine contributes to neuroprotective effects by enhancing adenosine receptor-mediated signaling pathways [7]. Chinese hamster ovary cells transfected with human adenosine A1, A2A, or A2B receptors demonstrate inhibitory concentration fifty values of 37 to 39 micromolar for adenosine uptake inhibition by propentofylline [9].

The adenosine uptake inhibition mechanism involves competitive interaction with nucleoside transporter proteins embedded in cellular membranes [7]. Propentofylline competes with endogenous adenosine for binding sites on these transporters, effectively reducing the cellular reuptake of adenosine and prolonging its extracellular presence [7]. This mechanism is particularly relevant during metabolic stress conditions when enhanced adenosine signaling provides cellular protection [8].

Cyclic Adenosine Monophosphate-Protein Kinase A System Activation

Propentofylline activates the cyclic adenosine monophosphate-protein kinase A signaling system through multiple complementary mechanisms [5] [6]. The primary activation occurs via phosphodiesterase inhibition, which prevents cyclic adenosine monophosphate degradation and results in sustained elevation of intracellular cyclic adenosine monophosphate levels [1] [5].

Elevated cyclic adenosine monophosphate concentrations lead to protein kinase A activation through dissociation of the inactive tetrameric holoenzyme complex [5]. The activated protein kinase A catalytic subunits subsequently phosphorylate downstream target proteins, including cyclic adenosine monophosphate response element-binding protein and various anti-apoptotic proteins [5] [6].

Research demonstrates that propentofylline-mediated neuroprotection against beta-amyloid protein-induced apoptosis operates through the cyclic adenosine monophosphate-protein kinase A system [5]. The compound markedly attenuates beta-amyloid protein 1-42-induced cell death in rat hippocampal neurons by enhancing anti-apoptotic protein expression, particularly B-cell lymphoma 2 [5]. This neuroprotective effect can be replicated by dibutyryl cyclic adenosine monophosphate and is completely suppressed by specific protein kinase A inhibitors [5].

Propentofylline increases cyclic adenosine monophosphate response element-binding protein phosphorylation, leading to enhanced transcription of survival genes [10]. The compound also induces expression of anti-apoptotic proteins while simultaneously suppressing pro-apoptotic proteins such as Bcl-2-associated X protein [5]. These effects demonstrate the critical role of cyclic adenosine monophosphate-protein kinase A signaling in mediating propentofylline's cellular protective mechanisms [5] [6].

The cyclic adenosine monophosphate-protein kinase A system activation by propentofylline extends to glial cells, where it modulates inflammatory responses [11]. Cultured microglia treated with propentofylline exhibit altered cytokine production profiles, with decreased tumor necrosis factor-alpha and interleukin-1 beta release, effects that can be mimicked by dibutyryl cyclic adenosine monophosphate [11].

Molecular Target Interactions

Propentofylline demonstrates complex interactions with multiple molecular targets beyond phosphodiesterases and adenosine transporters [12] [13]. A significant molecular target is TROY, a tumor necrosis factor receptor superfamily member 19, which represents a novel signaling molecule upregulated in infiltrating microglia [12] [13].

Propentofylline targets TROY expression and its downstream signaling cascade, including protein tyrosine kinase 2 beta, Rac1, and phosphorylated c-Jun N-terminal kinase [12] [13]. These downstream signaling molecules mediate cellular migration and invasion processes, particularly in microglial cells responding to pathological stimuli [12]. Small interfering ribonucleic acid-mediated inhibition of TROY expression significantly inhibits microglial migration toward CNS-1 cells, similar to effects observed with 10 micromolar propentofylline treatment [12].

Adenosine receptor interactions represent another important molecular target category for propentofylline [14] [9]. The compound exhibits concentration-dependent effects on adenosine A1, A2A, and A2B receptors, with differential modulation depending on receptor subtype and propentofylline concentration [14] [9]. Agonist-activated adenosine A1 receptors are antagonized by 100 micromolar propentofylline, while A2A and A2B receptor responses remain unaffected at this concentration [9].

Paradoxically, propentofylline enhances adenosine A1 and A2A receptor-mediated effects at concentrations of 1 and 100 micromolar, respectively [9]. This enhancement occurs through inhibition of adenosine uptake, which increases local adenosine concentrations and amplifies receptor activation [9]. The net effects of propentofylline on adenosine receptor signaling depend on the relative concentrations of propentofylline and adenosine, as well as the specific receptor subtypes present [9].

Propentofylline also interacts with glutamate transporter systems, particularly GLT-1 and GLAST transporters in astrocytes [15] [16]. The compound enhances glutamate transporter expression and function, leading to improved glutamate clearance from extracellular spaces [15] [16]. This interaction contributes to neuroprotective effects by reducing excitotoxicity associated with elevated glutamate concentrations [15].

Cellular Signaling Pathway Modulation

Propentofylline modulates multiple cellular signaling pathways through its diverse molecular target interactions [17] [18]. The compound inhibits the mammalian target of rapamycin pathway in astrocytes, demonstrated by decreased phosphorylation of S6 kinase, a commonly used marker of mammalian target of rapamycin complex activation [17]. This inhibition occurs through c-Jun N-terminal kinase pathway suppression, as c-Jun N-terminal kinase antagonist SP600125 prevents tumor necrosis factor-alpha-induced S6 kinase activation [17].

Propentofylline significantly affects mitogen-activated protein kinase signaling cascades [17]. The compound inhibits c-Jun N-terminal kinase and p38 mitogen-activated protein kinase activation induced by tumor necrosis factor-alpha, while extracellular signal-regulated kinase activation remains unaffected [17]. This selective modulation of mitogen-activated protein kinase pathways contributes to the anti-inflammatory and anti-proliferative effects of propentofylline [17].

The AKT survival pathway represents another critical target for propentofylline modulation [19] [18]. In glioblastoma cells, propentofylline decreases AKT phosphorylation, which correlates with reduced cell survival and increased sensitivity to therapeutic agents [19]. This AKT pathway inhibition occurs downstream of TROY signaling modulation and contributes to the compound's ability to sensitize cancer cells to chemotherapy and radiation therapy [19].

Nuclear factor-kappa B signaling pathway inhibition constitutes a major mechanism of propentofylline's anti-inflammatory effects [19] [18]. The compound decreases nuclear factor-kappa B phosphorylation in both T98G and GBM43 cell lines, leading to reduced transcription of pro-inflammatory genes [19]. This nuclear factor-kappa B inhibition occurs through cyclic adenosine monophosphate-protein kinase A-mediated phosphorylation of nuclear factor-kappa B p50 subunit, which enhances its binding to inhibitory kappa B elements in gene promoters [20].

Rac1 signaling pathway modulation by propentofylline significantly impacts cellular motility and invasion processes [19] [18]. The compound inhibits Rac1 activation, which plays essential roles in cytoskeletal rearrangements and lamellipodia formation associated with cell migration [19]. Propentofylline treatment significantly decreases lamellipodia formation and membrane ruffling in glioblastoma cell lines, consistent with reduced invasive potential [18].

Propentofylline influences calcium-dependent signaling pathways through its effects on glial cell activation [21] [4]. The compound modulates calcium-dependent and excessive activation of glial cells commonly observed in neuroinflammation [4]. Increased adenosine levels induced by propentofylline administration perform regulatory roles on calcium and cyclic adenosine monophosphate-dependent cellular responses [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 92 of 93 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (44.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (44.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (38.04%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06B - Psychostimulants, agents used for adhd and nootropics

N06BC - Xanthine derivatives

N06BC02 - Propentofylline

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

Propentofylline reduces mechanical allodynia and induces mitogen-activated protein kinase phosphatase-1: An experimental study in a rat model of acute incisional pain

Yuanyuan Yang, Yisa Shi, Juan Jia, Shenghong Wang, Hong Chang, Mingguo Li, Xu Jin, Jing WangPMID: 31402773 DOI: 10.1080/01616412.2019.1642437

Abstract

: Acute postoperative pain can lead to long hospital stays, dysfunction, and even chronic pain. Mitogen-activated protein kinases (MAPKs) are important in pain signaling. The activity of MAPKs are negatively regulated by dual specificity phosphatases such as mitogen- activated protein kinase phosphatase-1 (MKP-1), which specifically dephosphorylates MAPK p38. Since, propentofylline (PPF) can reduce pain by inhibiting MAPKs, we hypothesized that PPF relieves acute pain by inducing MKP-1 levels.: Investigating the anti-nociception effect of an intrathecal injection of PPF in a rat model of acute incisional pain and the role of MKP-1 and phospho-p38 in the mechanism by which PPF ameliorates acute pain.

: We assessed the mechanical withdrawal threshold (MWT) response before and after incisional pain surgery between a control group and a group receiving PPF, and also assessed the effect of pre-treatment with Ro 31-8220, an MKP-1 inhibitor, on PPF effects. Following the MWT, lumbar spinal cord samples were also analyzed by western blot analysis to determine MKP-1 and p-p38 levels.

: Following surgery, the MWT response was decreased over 5 h-3 d accompanied by decreased expression of MKP-1 and increased p-p38 levels. An intrathecal injection of PPF increased the MWT response and increased spinal cord MKP-1 expression, but decreased p-p38 levels. Pre-treatment of rats with Ro31-8220 partly reversed the analgesic effect of PPF and its effect on MKP-1/p-p38 levels.

: This study suggests that an increase in MKP-1 levels and a corresponding decrease in p-p38 levels may be the mechanism by which PPF ameliorates acute pain.

Risperidone Combination Therapy With Propentofylline for Treatment of Irritability in Autism Spectrum Disorders: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial

Helen Behmanesh, Hossein Sanjari Moghaddam, Mohammad-Reza Mohammadi, Shahin AkhondzadehPMID: 31725473 DOI: 10.1097/WNF.0000000000000368

Abstract

Propentofylline is a xanthine phosphodiesterase inhibitor and adenosine reuptake blocker with neuroprotective effects linked to anti-inflammatory and antiexcitatory properties. This is a double-blind, placebo-controlled trial investigating the potential beneficial effects of propentofylline, as an adjunctive treatment with risperidone, on the severity and behavioral abnormalities of autism spectrum disorder (ASD).A total of 48 children with ASD were randomly allocated into 2 groups of risperidone (initiating at 0.5 mg/d) plus propentofylline (initiating at 300 mg/d) and risperidone plus placebo. The Aberrant Behavior Checklist-Community (ABC-C) and Childhood Autism Rating Scale (CARS) were used for the evaluation of ASD severity and behavioral disruptions at baseline, week 4, and week 10. Primary outcome measure of the study was ABC-C irritability subscale score, whereas CARS score along with other 4 subscales of ABC-C (lethargy/social withdrawal, stereotypic behavior, hyperactivity/noncompliance, and inappropriate speech subscales) were considered as secondary outcome measures.

Results from the general linear model repeated measures analysis demonstrated significant time-treatment interaction on irritability subscale (F1.55 = 3.45; P = 0.048) and CARS (F1.41 = 4.08; P = 0.034) scores. Compared with the placebo group, children receiving propentofylline showed greater improvements in the CARS score (P = 0.037) from baseline to the study endpoint. Our results found no significant time-treatment effect on other subscales of ABC-C. Two trial groups were comparable based on the frequency of adverse effects.

Our findings demonstrated that adjunctive treatment with propentofylline is effective in alleviating disease severity and improving irritability in ASD patients. However, larger studies with longer durations are required to confirm these results.

Role of spinal glial cells in excitability of wide dynamic range neurons and the development of neuropathic pain with the L5 spinal nerve transection in the rats: Behavioral and electrophysiological study

Laleh Rezaee, Homa Manaheji, Abbas HaghparastPMID: 31271834 DOI: 10.1016/j.physbeh.2019.112597

Abstract

The activation of glial cells affects the neuronal excitability in the spinal cord. Therefore, in this study, we tried to find out the modulatory role of spinal glial cells in the excitability of wide dynamic range (WDR) neurons, induction of the long-term potentiation (LTP) and development of neuropathic pain by L5 spinal nerve transection model in the rats. Forty-eight adult male Wistar rats were used to measure the paw withdrawal threshold to mechanical stimuli and also, to carry out the spinal extracellular single unit recording experiments. In these experiments, spinal nerve ligation (SNL) and a daily injection of propentofylline (1 mg/kg, ip) as a glial cell inhibitor agent, 1 h following nerve ligation during 7-day post-SNL period, were performed. Our findings showed that the mechanical allodynia, and synaptically-evoked firing were caused LTP in the Aδ-fiber, C-fiber and lesser in the Aβ-fiber after high frequency stimulation. Daily injection of propentofylline considerably decreased LTP induction in the Aδ- and C-fibers (P < .001). It was concluded that glial cell activation mediates LTP induction in the spinal cord following peripheral nerve injury. It seems that pain modulatory role of glial cells is partly parallel to changes in neural excitability of the WDR neurons in the dorsal horn of spinal cord.Ibudilast produces anti-allodynic effects at the persistent phase of peripheral or central neuropathic pain in rats: Different inhibitory mechanism on spinal microglia from minocycline and propentofylline

Masahide Fujita, Ryuta Tamano, Sosuke Yoneda, Shigeki Omachi, Erika Yogo, Masatomo Rokushima, Shunji Shinohara, Gaku Sakaguchi, Minoru Hasegawa, Toshiyuki AsakiPMID: 29886243 DOI: 10.1016/j.ejphar.2018.06.009

Abstract

Microglia exhibit various activation phenotypes in the spinal cord after peripheral nerve injury, and promote neuropathic pain. Ibudilast is a phosphodiesterase inhibitor with anti-inflammatory activity, but its effect on activated microglia in chronic neuropathic pain is poorly understood. We investigated whether ibudilast was effective on established allodynia associated with activated microglial phenotypes in two rat models of peripheral and central neuropathic pain. A single intrathecal injection of ibudilast (25 μg) inhibited established allodynia on days 7-21 after sciatic nerve injury in rats. Repeated injections of ibudilast (25 μg/day) reduced the numbers of phosphorylated p38-positive cells without changing hypertrophic microglia, whereas minocycline (100 μg/day) decreased the numbers of hypertrophic microglia associated with phosphorylated p38 levels in the spinal cord. Gene analysis revealed that minocycline, but not ibudilast, increased the expression of anti-inflammatory cytokine genes Il10 and Tgfβ1 in the spinal cord. Propentofylline (100 μg/day) was less effective on microglial phenotypes and established allodynia. Ibudilast inhibited persistent allodynia after the recovery of motor deficits in experimental autoimmune encephalomyelitis rats. Therefore, ibudilast might be effective for chronic neuropathic pain after peripheral and central nerve damage. Ibudilast mediated these effects on activated microglia using a different mechanism compared with minocycline and propentofylline.Propentofylline decreases hypothalamic astrogliosis induced by hypercaloric diet in the rat

Eduardo Fernandes Bondan, Carolina Cardoso Vieira, Maria de Fátima Monteiro Martins, Thiago Berti Kirsten, Maria Martha BernardiPMID: 29742238 DOI: 10.1590/0004-282x20180019

Abstract

Obesity is associated with a chronic and low-grade inflammatory response in the hypothalamus, where astrogliosis occurs with the upregulation of the astrocyte structural protein GFAP. As propentofylline (PPF) has inhibitory effects on astrocyte and microglial activation during inflammation, this study aimed to investigate if this xanthine derivative could decrease the astrocyte reaction induced by a hypercaloric diet (HD). Male Wistar rats were divided into four groups: NDS - rats receiving a normocaloric diet (ND) and daily saline solution; NDP - rats receiving ND and daily PPF (12.5 mg/kg/day, intraperitoneal route); HDS - rats receiving HD and saline solution, HDP - rats receiving HD and PPF. On the 21st day, rats were anesthetized, and perfused, and brains were collected for GFAP immunohistochemical study in the hypothalamus. Results showed that HD induced increased weight gain and hypothalamic astrogliosis. Propentofylline decreased the expression of GFAP in the HDP group, although it did not affect the weight gain induced by this diet.Propentofylline, phosphodiesterase and adenosine reuptake inhibitor modulates lymphocyte subsets and lymphocyte activity after in-vivo administration in non-immunized and SRBC-immunized mice

Marianna Szczypka, Magdalena Lis, Agnieszka Suszko-Pawłowska, Aleksandra Pawlak, Angelika Sysak, Bożena Obmińska-MrukowiczPMID: 28620954 DOI: 10.1111/jphp.12760

Abstract

The aim of the study was to investigate immunomodulatory effect of in-vivo administered propentofylline on the subsets and activity of murine lymphocytes.Propentofylline (3 mg/kg) was administered orally to 8-week-old Balb/c mice, once or six times at 12-h intervals. The lymphocyte subsets, regulatory T cells, IL-5 and TNF levels were determined 12 h and 24 h after a single dose or after the sixth dose of the drug in non-immunized mice. Humoral immune response in sheep red blood cells (SRBC)-immunized mice was determined 4, 7 and 14 days after immunization.

Propentofylline inhibited thymocyte maturation (increase in CD4

CD8

thymocyte subset and decrease in the percentage of CD4

CD8

thymocytes) and modulated the lymphocyte subsets in spleen and mesenteric lymph nodes. An increase in the absolute count and percentage of splenic regulatory T cells (CD4

CD25

Foxp3

cells) was noticed 24 h after single administration of the drug. Propentofylline lowered serum level of IL-5 and did not affect TNF concentration. Only a weak inhibitory effect on anti-SRBC humoral immune response was observed.

Propentofylline administration induced inhibition of thymocyte maturation and an increase in Treg subset that might be beneficial for an inhibition of immune response.

The NOD2 signaling in peripheral macrophages contributes to neuropathic pain development

Flávia V Santa-Cecília, David W Ferreira, Rafaela M Guimaraes, Nerry T Cecilio, Miriam M Fonseca, Alexandre H Lopes, Marcela Davoli-Ferreira, Ricardo Kusuda, Guilherme R Souza, Ueli Nachbur, José C Alves-Filho, Mauro M Teixeira, Dario S Zamboni, Fernando Q Cunha, Thiago M CunhaPMID: 30169421 DOI: 10.1097/j.pain.0000000000001383

Abstract

Neuropathic pain is one of the most important types of chronic pain. It is caused by neuronal damage. Clinical and experimental studies suggest a critical role for neuroimmune interactions in the development of neuropathic pain. In this article, we have shown that the cytoplasmic receptor Nod-like receptor-2, NOD2, and its adaptor-signaling molecule RIPK2 participate in the development of neuropathic pain after peripheral nerve injury (spared nerve injury model). The activation of NOD2 signaling in peripheral macrophage mediates the development of neuropathic pain through the production of pronociceptive cytokines (tumor necrosis factor and IL-1β). This study found that peripheral nerve injury promoted a systemic increase in the NOD2 ligand. These results highlight a previously undetermined role for NOD2 signaling in the development of neuropathic pain, suggesting a new potential target for preventing neuropathic pain.Role of the spinal TrkB-NMDA receptor link in the BDNF-induced long-lasting mechanical hyperalgesia in the rat: A behavioural study

J L Marcos, D Galleguillos, T Pelissier, A Hernández, L Velásquez, L Villanueva, L ConstandilPMID: 28670835 DOI: 10.1002/ejp.1075

Abstract

Intrathecal/intracisternal BDNF in rodents produces long-lasting hyperalgesia/allodynia, which implies BDNF plays a role in the establishment and maintenance of central sensitization. Both self-regeneration of endogenous BDNF and neuroplastic modifications of spinal NMDA receptors downstream TrkB signalling could be involved in such enduring hyperalgesia. We investigated to what extent BDNF by itself could participate in the generation and maintenance of mechanical hyperalgesia using pharmacological tools.We studied sensitivity of mechanical hyperalgesia induced by a single intrathecal (i.t.) injection of BDNF (3 ng/10 μL i.t.) administered at time zero, for: (1) chronic NMDA receptor inhibition with subcutaneously implanted 7-day delivery osmotic pumps loaded with ketamine; (2) TrkB receptor inhibition with intraperitoneal (i.p.) cyclotraxine-B; and (3) chronic glial inhibition with repeated propentofylline i.t. injections. Nociceptive threshold to paw pressure, tested on days -3, 0, 3, 7, 10 and 14, was used as the index of central sensitization. Locomotor patterns and food and water consumption were assessed with LABORAS.

Chronic ketamine prevented the mechanical hyperalgesia induced by BDNF, without affecting locomotion and food and water consumption. After pump depletion, a late hyperalgesic response to paw pressure stimulation emerged, which can be lastingly antagonized by cyclotraxine-B. Chronic propentofylline treatment irreversibly suppressed BDNF-induced hyperalgesia.

Activation of NMDA receptors downstream to TrkB signalling is essential for behavioural expression of the mechanical hyperalgesia induced by intrathecal BDNF. However, maintenance of the hyperalgesia depends mainly from self-regenerating glial BDNF rather than from a NMDA receptor-dependent form of neuroplasticity.

Intrathecal BDNF induces long-lasting central sensitization via a glial-likely BDNF self-regenerating mechanism, whose behavioural expression depends on downstream activation of NMDA receptors. This knowledge suggests that TrkB antagonists could represent an interesting lead for the development of novel therapeutic strategies for some chronic pain conditions.

Propentofylline Prevents Sickness Behavior and Depressive-Like Behavior Induced by Lipopolysaccharide in Rats via Neuroinflammatory Pathway

Márcia M T Moraes, Marcella C Galvão, Danilo Cabral, Cideli P Coelho, Nicolle Queiroz-Hazarbassanov, Maria F M Martins, Eduardo F Bondan, Maria M Bernardi, Thiago Berti KirstenPMID: 28056040 DOI: 10.1371/journal.pone.0169446